1-[3-(Trifluoromethyl)phenyl]piperazine

Catalog No.
S545094
CAS No.
15532-75-9
M.F
C11H13F3N2
M. Wt
230.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-(Trifluoromethyl)phenyl]piperazine

CAS Number

15532-75-9

Product Name

1-[3-(Trifluoromethyl)phenyl]piperazine

IUPAC Name

1-[3-(trifluoromethyl)phenyl]piperazine

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2

InChI Key

KKIMDKMETPPURN-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F

Synonyms

1-(3-trifluoromethylphenyl)piperazine, 1-(m-trifluoromethylphenyl)piperazine, TFMPP

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F

The exact mass of the compound 1-[3-(Trifluoromethyl)phenyl]piperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128882. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP), CAS 15532-75-9, is a highly lipophilic, trifluoromethylated phenylpiperazine derivative utilized extensively as a critical synthetic building block in pharmaceutical manufacturing and as a selective pharmacological probe. The presence of the meta-trifluoromethyl group drastically alters its partition coefficient, metabolic stability, and receptor binding profile compared to unsubstituted or halogenated analogs. In industrial procurement, it is most notably sourced as the mandatory precursor for the synthesis of the female sexual dysfunction drug Flibanserin. In laboratory settings, its unique serotonergic profile—acting as an agonist at 5-HT1 and 5-HT2 receptors while lacking the 5-HT3 affinity seen in closely related analogs—makes it indispensable for specific CNS-targeted syntheses and receptor research [1].

Replacing TFMPP with structurally similar analogs like 1-(3-chlorophenyl)piperazine (mCPP) or unsubstituted 1-phenylpiperazine fundamentally alters both process chemistry and downstream pharmacology. In active pharmaceutical ingredient (API) synthesis, substituting TFMPP fails to yield the required trifluoromethylated intermediates, completely invalidating the production of target drugs like Flibanserin [1]. In pharmacological assays, analogs like mCPP exhibit significant off-target binding at 5-HT3 receptors, whereas TFMPP lacks this affinity. Consequently, substituting mCPP for TFMPP introduces confounding variables such as emetic responses, while also altering blood-brain barrier penetration kinetics due to the lower lipophilicity of the chloro-substitution compared to the trifluoromethyl group [2].

Absolute Precursor Specificity for Flibanserin API Synthesis

TFMPP is the mandatory starting material for the synthesis of Flibanserin. Reaction of TFMPP with ethylene halohydrin or ethylene oxide yields the critical intermediate 2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)ethanol with yields up to 96% under optimized alkaline conditions [1]. Substituting TFMPP with mCPP or 1-phenylpiperazine yields non-compliant chlorinated or unsubstituted intermediates, completely failing to produce the target API.

Evidence DimensionTarget API intermediate yield
Target Compound Data96% yield of Flibanserin intermediate
Comparator Or BaselinemCPP / generic piperazines (0% yield of target intermediate)
Quantified Difference100% structural fidelity vs. complete structural mismatch
ConditionsN-alkylation with ethylene halohydrin under basic conditions

Procurement teams must source exact TFMPP for Flibanserin manufacturing, as analogs cannot be substituted in the validated synthetic route.

Superior 5-HT3 Receptor Exclusion for Clean Serotonergic Probing

While many phenylpiperazines bind broadly across serotonin receptors, TFMPP is uniquely differentiated by its lack of affinity for the 5-HT3 receptor. In vitro binding assays demonstrate that TFMPP has an insignificant 5-HT3 affinity with an IC50 of 2,373 nM[1]. In contrast, the closely related analog mCPP possesses significant affinity for 5-HT3, which mediates emesis and nausea pathways.

Evidence Dimension5-HT3 receptor binding affinity (IC50)
Target Compound DataIC50 = 2,373 nM (insignificant binding)
Comparator Or BaselinemCPP (significant high-affinity binding)
Quantified Difference>2000 nM difference in IC50, eliminating 5-HT3 activation
ConditionsIn vitro radioligand binding assay

Researchers selecting a 5-HT1/5-HT2 agonist must procure TFMPP over mCPP to avoid confounding 5-HT3-mediated physiological responses in animal models.

Enhanced Lipophilicity for Blood-Brain Barrier (BBB) Penetration

The substitution of a meta-trifluoromethyl group significantly increases the lipophilicity of the piperazine scaffold compared to chloro-substitution. Toxicokinetic models and partition coefficient calculations indicate that TFMPP has a LogP of approximately 2.62, whereas mCPP exhibits a lower LogP of 2.06 to 2.26[1]. This ~0.5 log unit difference translates to a roughly threefold increase in lipophilicity, directly enhancing passive diffusion across the blood-brain barrier.

Evidence DimensionOctanol-water partition coefficient (LogP)
Target Compound DataLogP = 2.62
Comparator Or BaselinemCPP (LogP = 2.06 - 2.26)
Quantified Difference~0.5 log unit increase in lipophilicity
ConditionsCalculated/experimental partition coefficient modeling

For neuropharmacological drug design, the higher lipophilicity of TFMPP makes it a superior starting scaffold for achieving optimal CNS exposure compared to chlorinated analogs.

Dual-Receptor Dependency in Hypophagia Models

TFMPP requires the activation of both 5-HT1C and 5-HT1B receptors to induce hypophagia (appetite suppression) in rodent models. When compared to other serotonergic agents like RU 24969, which only requires 5-HT1B receptors to induce the same behavioral response, TFMPP offers a distinct dual-pathway dependency [1]. This makes it a highly specific tool for mapping complex receptor interactions.

Evidence DimensionReceptor dependency for hypophagia
Target Compound DataRequires both 5-HT1C and 5-HT1B
Comparator Or BaselineRU 24969 (Requires only 5-HT1B)
Quantified DifferenceDual-receptor dependency vs single-receptor dependency
ConditionsIn vivo rat feeding behavior assays

Behavioral pharmacologists require TFMPP to specifically validate dual 5-HT1B/1C receptor pathways in feeding suppression studies.

Commercial API Manufacturing (Flibanserin)

TFMPP is the indispensable starting material for the commercial synthesis of Flibanserin. Its specific meta-trifluoromethyl substitution is required to form the 2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)ethanol intermediate via N-alkylation[1]. Procurement for this application cannot substitute any other piperazine derivative without failing the validated synthesis route.

Behavioral Pharmacology and Appetite Suppression Models

Due to its specific dual-dependency on 5-HT1B and 5-HT1C receptors, TFMPP is utilized as a reference standard in hypophagia (appetite suppression) assays[2]. Its lack of 5-HT3 affinity ensures that reductions in food intake are not confounded by drug-induced nausea, a common issue when using mCPP.

CNS Drug Discovery Scaffolding

The elevated LogP (2.62) of TFMPP compared to other halogenated piperazines makes it an ideal lipophilic building block for designing novel neurotherapeutics [3]. Chemists utilize the TFMPP core to ensure adequate passive blood-brain barrier penetration in early-stage lead optimization.

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

230.10308291 g/mol

Monoisotopic Mass

230.10308291 g/mol

Heavy Atom Count

16

LogP

2.43 (LogP)

UNII

25R3ONU51C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Serotonin Receptor Agonists

Pictograms

Irritant

Corrosive;Irritant

Other CAS

15532-75-9

Metabolism Metabolites

1-(3-Trifluoromethylphenyl)piperazine has known human metabolites that include HO-TFMPP.

Wikipedia

1-(3-trifluoromethylphenyl)piperazine

Dates

Last modified: 08-15-2023

Dopaminergic neurotoxic effects of 3-TFMPP derivatives

Mohammed Majrashi, Mohammed Almaghrabi, Maali Fadan, Ayaka Fujihashi, Wooseok Lee, Jack Deruiter, C Randall Clark, Muralikrishnan Dhanasekaran
PMID: 30067941   DOI: 10.1016/j.lfs.2018.07.052

Abstract

Designer drugs are synthetically formulated to mimic the psychostimulatory effects of an original controlled/illegal drug of abuse. Designer drugs have similar chemical structure or functional analog as compared to existing controlled psychostimulatory drugs. There is a substantial rise in the production and use of designer drugs globally. Piperazine designer drugs were synthesized as an alternative to MDMA and have shown to induce numerous toxic effects leading to huge health, safety, law enforcement & monetary problems, and lethality. Currently, there are very few studies on the dopaminergic neurotoxicity of 1-(3-trifluoromethylphenyl) piperazine (3-TFMPP) and its derivatives (structural congeners). N27 rat dopaminergic neurons are valid cells to investigate the neurotoxic effects and establish the neurotoxic mechanisms of various substances. In the current study, we studied the time and dose-dependent neurotoxicity mechanisms of dopaminergic neurotoxicity of 3-TFMPP (parent compound) and its derivatives (2-TFMPP, 4-TFMPP). TFMPP derivatives-induced significant neurotoxicity (induced dopaminergic neuronal death. TFMPP derivatives-induced oxidative stress, mitochondrial dysfunction, apoptosis and decreased tyrosine hydroxylase expression. If the use of designer drugs are not strictly regulated and restricted around the world, this can lead to numerous central and peripheral disorders leading to a liability to the current and future society.


Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis

Marcelo Dutra Arbo, Simone Melega, Regina Stöber, Markus Schug, Eugen Rempel, Jörg Rahnenführer, Patricio Godoy, Raymond Reif, Cristina Cadenas, Maria de Lourdes Bastos, Helena Carmo, Jan G Hengstler
PMID: 26821219   DOI: 10.1007/s00204-016-1665-3

Abstract

The piperazine derivatives most frequently consumed for recreational purposes are 1-benzylpiperazine, 1-(3,4-methylenedioxybenzyl) piperazine, 1-(3-trifluoromethylphenyl) piperazine and 1-(4-methoxyphenyl) piperazine. Generally, they are consumed as capsules, tablets or pills but also in powder or liquid forms. Currently, the precise mechanism by which piperazine designer drugs induce hepatotoxicity and whether they act by a common pathway is unclear. To answer this question, we performed a gene array study with rat hepatocytes incubated with the four designer drugs. Non-cytotoxic concentrations were chosen that neither induce a decrease in reduced glutathione or ATP depletion. Analysis of the gene array data showed a large overlap of gene expression alterations induced by the four drugs. This 'piperazine designer drug consensus signature' included 101 up-regulated and 309 down-regulated probe sets (p < 0.05; FDR adjusted). In the up-regulated genes, GO groups of cholesterol biosynthesis represented a dominant overrepresented motif. Key enzymes of cholesterol biosynthesis up-regulated by all four piperazine drugs include sterol C4-methyloxidase, isopentyl-diphosphate-Δ-isomerase, Cyp51A1, squalene epoxidase and farnesyl diphosphate synthase. Additionally, glycoprotein transmembrane nmb, which participates in cell adhesion processes, and fatty acid desaturase 1, an enzyme that regulates unsaturation of fatty acids, were also up-regulated by the four piperazine designer drugs. Regarding the down-regulated probe sets, only one gene was common to all four piperazine derivatives, the betaine-homocysteine-S-methyltransferase 2. Analysis of transcription factor binding sites of the 'piperazine designer drug consensus signature' identified the sterol regulatory element binding protein (SREBP-1) as strongly overrepresented in the up-regulated genes. SREBP transcription factors are known to regulate multiple genes of cholesterol metabolism. In conclusion, the present study shows that piperazine designer drugs act by up-regulating key enzymes of cholesterol biosynthesis which is likely to increase the risk of phospholipidosis and steatosis.


In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis

Diana Dias da Silva, Maria João Silva, Patrícia Moreira, Maria João Martins, Maria João Valente, Félix Carvalho, Maria de Lourdes Bastos, Helena Carmo
PMID: 27358233   DOI: 10.1007/s00204-016-1777-9

Abstract

N-Benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are two synthetic phenylpiperazine analogues that have been frequently commercialized in combination as an alternative to ecstasy ('Legal X'). Despite reports of several clinical complications following the use of these drugs in association, few studies have been conducted so far to elucidate their combined toxicity. The present study was aimed at clarifying the cytotoxic effects of mixtures of BZP and TFMPP in vitro. Human-derived HepaRG cells and primary rat hepatocytes were exposed to the drugs, individually or combined at different mixture ratios, and cytotoxicity was assessed by the MTT assay. Mixture additivity expectations were calculated by the independent action and the concentration addition (CA) models and compared with the experimental outcomes. To delineate the mechanisms underlying the elicited effects, a range of stress endpoints was evaluated, including oxidative stress, energetic imbalance, and metabolic interactions. It was observed that primary rat hepatocytes are more sensitive than HepaRG cells to the toxicity of BZP (EC
2.20 and 6.60 mM, respectively) and TFMPP (EC
0.14 and 0.45 mM, respectively). For all BZP-TFMPP combinations tested, CA was the most appropriate model to predict the mixture effects. TFMPP proved to act additively with BZP to produce significant hepatotoxicity (p < 0.01). Remarkably, substantial mixture effects were observed even when each drug was present at concentrations that were harmless individually. In primary hepatocytes, a small deviation from additivity (antagonism) was observed toward the upper range of the concentration-response curve. GC/MS data suggest that a metabolic interaction may be at a play, as the mixture favors the metabolism of both substances, to a significant extent in the case of BZP (p < 0.05). Also, our results demonstrate the influence of oxidative stress and energetic imbalance on these effects (increase in RNS and ROS production, decrease in intracellular GSH/GSSG, ATP depletion and mitochondrial Δψm disruption). The present work clearly demonstrates that potentially harmful interactions among BZP and TFMPP are expected when these drugs are taken concomitantly.


FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine

N Prabavathi, A Nilufer, V Krishnakumar
PMID: 24291424   DOI: 10.1016/j.saa.2013.10.102

Abstract

The FTIR and FT-Raman spectra of 1-(m-(trifluoromethyl)phenyl)piperazine [TFMPP] have been recorded in the region 4000-400 cm(-1) and 3500-100 cm(-1), respectively. The optimized geometry, frequency and intensity of the vibrational bands of the compound was obtained by the density functional theory using 6-311++G(d,p) basis set. The harmonic vibrational frequencies were calculated and the scaled values have been compared with experimental FTIR and FT-Raman spectra. The observed and the calculated frequencies are found to be in good agreement. A detailed interpretation of the infrared and Raman spectra were also reported based on potential energy distribution (PED). UV-Vis spectrum of the compound was recorded and the electronic properties HOMO and LUMO energies were measured by TD-DFT approach. Furthermore, molecular electrostatic potential is performed and also the calculated HOMO and LUMO energies show that charge transfer occurs within the molecule.


Surveillance of emerging drugs of abuse in Hong Kong: validation of an analytical tool

Magdalene H Y Tang, C K Ching, M L Tse, Carol Ng, Caroline Lee, Y K Chong, Watson Wong, Tony W L Mak, Emerging Drugs of Abuse Surveillance Study Group, Y H Lam, W H Cheung, Eva Dunn, C K Wong, Y C Lo, M Lam, Michael Lee, Angus Lau, Albert K K Chung, Sidney Tam, Ted Tam, Vincent Lam, Hezon Tang, Katy Wan, Mamre Lillian Yeh, M T Wong, C C Shek, W K Tang, Michael Chan, Jeffrey Fung, S H Tsui, Albert Lit, Joe Leung
PMID: 25756277   DOI: 10.12809/hkmj144398

Abstract

To validate a locally developed chromatography-based method to monitor emerging drugs of abuse whilst performing regular drug testing in abusers.
Cross-sectional study.
Eleven regional hospitals, seven social service units, and a tertiary level clinical toxicology laboratory in Hong Kong.
A total of 972 drug abusers and high-risk individuals were recruited from acute, rehabilitation, and high-risk settings between 1 November 2011 and 31 July 2013. A subset of the participants was of South Asian ethnicity. In total, 2000 urine or hair specimens were collected.
Proof of concept that surveillance of emerging drugs of abuse can be performed whilst conducting routine drug of abuse testing in patients.
The method was successfully applied to 2000 samples with three emerging drugs of abuse detected in five samples: PMMA (paramethoxymethamphetamine), TFMPP [1-(3-trifluoromethylphenyl)piperazine], and methcathinone. The method also detected conventional drugs of abuse, with codeine, methadone, heroin, methamphetamine, and ketamine being the most frequently detected drugs. Other findings included the observation that South Asians had significantly higher rates of using opiates such as heroin, methadone, and codeine; and that ketamine and cocaine had significantly higher detection rates in acute subjects compared with the rehabilitation population.
This locally developed analytical method is a valid tool for simultaneous surveillance of emerging drugs of abuse and routine drug monitoring of patients at minimal additional cost and effort. Continued, proactive surveillance and early identification of emerging drugs will facilitate prompt clinical, social, and legislative management.


Investigation of the effects of 'piperazine-containing party pills' and dexamphetamine on interhemispheric communication using electroencephalography

HeeSeung Lee, Grace Y Wang, Louise E Curley, Rob R Kydd, Ian J Kirk, Bruce R Russell
PMID: 27289365   DOI: 10.1007/s00213-016-4335-5

Abstract

'Piperazine-containing party pills' were marketed and sold as legal alternatives to methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) until 2008 in New Zealand. The major constituents of these 'pills' were benzylphenylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP). Despite their popularity, there is a paucity of knowledge about their central effects in humans. This study investigated their effects on human neural processing using electroencephalographic techniques.
A randomised, double-blind, placebo-controlled study investigated the effects of an acute dose of these compounds on the interhemispheric transfer of information (IHTT) using the Poffenberger task. Reaction time data were also collected. Healthy, right-handed males were given an oral dose of either BZP (n = 13) (200 mg), TFMPP (n = 15) (60 mg), a combination of BZP + TFMPP (n = 15) (100 mg/30 mg), dexamphetamine (n = 16) (20 mg), or placebo (n = 23) and tested both before and 120 min after drug administration.
A mixed factorial repeated measures analysis of variance of absolute N160 latency and contrast analysis revealed that only TFMPP (F (1,77) = 17.30, p ≤ 0.001) significantly reduced the absolute N160 latency. Analysis of the IHTT revealed that only TFMPP (F (1,77) = 5.266, p ≤ 0.02) significantly reduced the IHTT, while BZP, BZP + TFMPP and dexamphetamine had no effect. Contrast analysis revealed that both TFMPP (F (1,77) = 17.30, p ≤ 0.001) and placebo (F (1,77) = 15.08, p ≤ 0.001) preserved the laterality of information transfer from one hemisphere to the other. Reaction time (p > 0.05) was not significantly affected by any of the drug treatments.
The usual directional asymmetry (i.e. faster R-to-L transfer relative to L-to-R) observed in healthy control group was absent following the administration of either BZP, BZP + TFMPP or dexamphetamine. Surprisingly, lateralised hemispheric function was not affected by TFMPP. Our findings highlight how the administration of BZP, TFMPP and BZP + TFMPP leads to changes in the pattern of information transfer.


Acute effects of BZP, TFMPP and the combination of BZP and TFMPP in comparison to dexamphetamine on an auditory oddball task using electroencephalography: a single-dose study

HeeSeung Lee, Grace Y Wang, Louise E Curley, John J Sollers, Rob R Kydd, Ian J Kirk, Bruce R Russell
PMID: 26630992   DOI: 10.1007/s00213-015-4165-x

Abstract

Piperazine-based designer drugs such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) have been marketed and sold as legal alternatives to dexamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) until 2008 in New Zealand. When administered in combination, BZP + TFMPP have been reported to produce drug-drug synergism in rodents by stimulating the release of dopamine and serotonin.
This study was to evaluate the acute event-related potential effects of BZP, TFMPP or the combination of BZP + TFMPP compared with dexamphetamine in young healthy male adults.
A double-blind, randomised, placebo-controlled study investigated the effects of BZP, TFMPP, the combination of BZP + TFMPP, and dexamphetamine on the event-related potentials during an auditory oddball task. Healthy, right-handed males were given a single oral dose of either BZP (200 mg), TFMPP (60 mg), a combination of BZP + TFMPP (100/30 mg), dexamphetamine (20 mg) or placebo (lactose) and tested both before and 120 min after drug administration.
A single dose of either TMFPP (t = -2.29, p = 0.03) or dexamphetamine (t = -2.33, p = 0.02) significantly reduced the P300 amplitude. A similar trend was also found in BZP. In contrast, BZP and TFMPP in combination has no effect. Neither P300 latency nor the mean reaction time was affected by any of the drug treatments. In addition, neither the P100 nor the P200 component was significantly affected following any of the drug treatments.
A single oral dose of BZP or TFMPP, but not the combination of BZP/TFMPP, affected auditory sensory-evoked P300 potential in a manner similar to dexamphetamine.


Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study

Louise E Curley, Rob R Kydd, Michelle C Robertson, Avinesh Pillai, Nicolas McNair, HeeSeung Lee, Ian J Kirk, Bruce R Russell
PMID: 25893641   DOI: 10.1007/s00213-015-3933-y

Abstract

A novel group of designer drugs containing benzylpiperazine (BZP) and/or trifluoromethylphenylpiperazine (TFMPP) have been available worldwide for more than a decade; however, their effects on human brain function have not been extensively described.
In a double-blind, placebo-controlled crossover study, the acute effects of BZP and TFMPP (alone and in combination) on the neural networks involved in executive function were investigated using an event-related Stroop functional magnetic resonance imaging (fMRI) paradigm.
Thirteen healthy participants aged 18-40 years undertook the Stroop task 90 min after taking an oral dose of either BZP (200 mg), TFMPP (either 50 or 60 mg), BZP + TFMPP (100 + 30 mg) or placebo. A change in activity in neural regions reflects an increase in local demand for oxygen, due to an increase in neuronal activity.
Relative to placebo, an increase in neural activation was observed in the dorsal striatum following BZP, and in the thalamus following TFMPP, when performing the Stroop task.
These data suggest that additional compensatory resources were recruited to maintain performance during the Stroop task. When BZP and TFMPP were administered together, both the dorsal striatum and thalamus were activated. However, the combination of BZP/TFMPP attenuated activation in the caudate, possibly due to TFMPP's indirect effects on dopamine release via 5HT2C receptors.


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